![molecular formula C18H19F6NO4 B3139401 (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate CAS No. 477762-56-4](/img/structure/B3139401.png)
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Overview
Description
The compound contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group , a trifluoropropan-2-yl group, and a 3-(trifluoromethyl)benzoate group. The spiro[4.5]decan-8-yl group is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom . The trifluoropropan-2-yl and 3-(trifluoromethyl)benzoate groups both contain fluorine atoms, which can greatly influence the physical and chemical properties of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar spirocyclic compounds has been reported . For example, a Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spirocyclic group and the multiple functional groups. The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group contains a five-membered and a six-membered ring sharing a single atom .Chemical Reactions Analysis
The trifluoromethyl groups in the compound could potentially undergo various reactions. Trifluoromethyl groups have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could influence the compound’s reactivity, and the spirocyclic group could influence its shape and possibly its solubility .Scientific Research Applications
Antitubercular Applications
One notable application of compounds similar to the one mentioned is in the development of antitubercular drugs. For instance, a study on the structural elucidation of benzothiazinone BTZ043, which shares a structural motif with the compound , showed promise as an antitubercular drug candidate. The research focused on the compound's structural characteristics, which are crucial for its antitubercular activity (Richter et al., 2022).
Future Directions
properties
IUPAC Name |
[(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] 3-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F6NO4/c19-17(20,21)13-3-1-2-12(10-13)15(26)29-14(18(22,23)24)11-25-6-4-16(5-7-25)27-8-9-28-16/h1-3,10,14H,4-9,11H2/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUWOBTUNBQOPU-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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